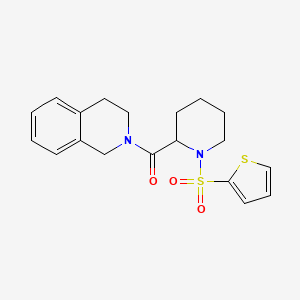
(3,4-dihydroisoquinolin-2(1H)-yl)(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3,4-dihydroisoquinolin-2(1H)-yl)(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)methanone is a useful research compound. Its molecular formula is C19H22N2O3S2 and its molecular weight is 390.52. The purity is usually 95%.
BenchChem offers high-quality (3,4-dihydroisoquinolin-2(1H)-yl)(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (3,4-dihydroisoquinolin-2(1H)-yl)(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Structural Analysis
The compound (3,4-dihydroisoquinolin-2(1H)-yl)(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)methanone, due to its complex structure, has attracted attention in synthetic chemistry for its potential in creating novel bioactive molecules. Research in this area focuses on the synthesis of related heterocyclic compounds, exploring their structures through various spectroscopic methods and X-ray diffraction studies. For instance, the synthesis of novel bioactive heterocycles such as (4-(6-Fluorobenzo[d]isoxazol-3-yl) piperidin-1-yl)(morpholino)methanone has been reported, showcasing the antiproliferative activity and structural characterization of such compounds (S. Benaka Prasad et al., 2018). These studies highlight the importance of inter and intramolecular hydrogen bonds in stabilizing the molecule's structure, as well as the use of Hirshfeld surface analysis for understanding intermolecular interactions.
Biological Activities and Applications
The exploration of biological activities and potential therapeutic applications of compounds structurally related to (3,4-dihydroisoquinolin-2(1H)-yl)(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)methanone is an ongoing research area. Studies have demonstrated the antimicrobial and enzyme inhibitory activities of similar compounds, providing a foundation for the development of new pharmaceuticals. For example, research on thiophene-based heterocyclic compounds has shown promising enzyme inhibitory activities against acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and glutathione S-transferase (GST), with potential implications for treating neurological disorders and cancer (A. Cetin et al., 2021).
Photophysical Studies
Photophysical studies of compounds with structural features similar to (3,4-dihydroisoquinolin-2(1H)-yl)(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)methanone contribute to the understanding of their electronic properties and potential applications in materials science. The synthesis and photophysical analysis of metalated Ir(III) complexes based on luminescent diimine ligands containing developed aromatic systems highlight the influence of solvent nature on fluorescence and the potential for creating phosphorescent materials (J. Shakirova et al., 2018).
Propiedades
IUPAC Name |
3,4-dihydro-1H-isoquinolin-2-yl-(1-thiophen-2-ylsulfonylpiperidin-2-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O3S2/c22-19(20-12-10-15-6-1-2-7-16(15)14-20)17-8-3-4-11-21(17)26(23,24)18-9-5-13-25-18/h1-2,5-7,9,13,17H,3-4,8,10-12,14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VETHWXUPWPTHRI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C(C1)C(=O)N2CCC3=CC=CC=C3C2)S(=O)(=O)C4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3,4-dihydroisoquinolin-2(1H)-yl)(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)methanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Tert-butyl-dimethyl-[[(1R,2R)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclopropyl]methoxy]silane](/img/structure/B2575031.png)
![5-(4-fluorobenzyl)-2-methyl-7-(p-tolyl)thiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B2575032.png)
![N-(2,5-dimethoxyphenyl)-2-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B2575035.png)

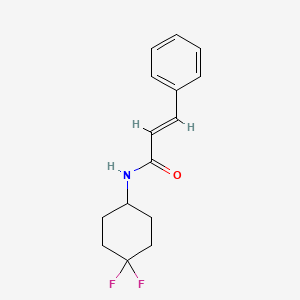
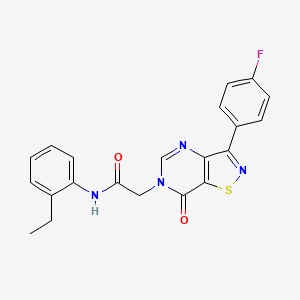
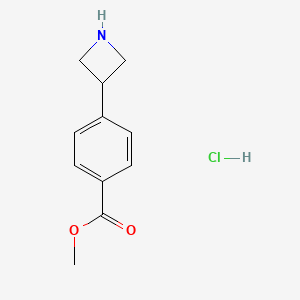

![N-(5-methoxybenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide hydrochloride](/img/structure/B2575045.png)
![(5Z)-5-[4-(dimethylamino)benzylidene]-2-thioxo-1,3-thiazinan-4-one](/img/structure/B2575047.png)
![(2,6-difluorophenyl)(4-(3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B2575049.png)
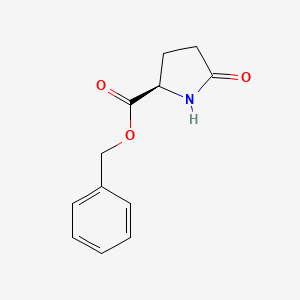
![2-(4-Chlorophenyl)-8-((2,5-dimethoxyphenyl)sulfonyl)-3-(ethylthio)-1,4,8-triazaspiro[4.5]deca-1,3-diene](/img/structure/B2575052.png)
![N-[4-[Butyl(methyl)sulfamoyl]phenyl]prop-2-enamide](/img/structure/B2575053.png)